![molecular formula C27H22O3 B14239494 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- CAS No. 548796-76-5](/img/structure/B14239494.png)
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalenone core with a propenylidene bridge and two methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
化学反应分析
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity . In medicinal applications, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
相似化合物的比较
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have a similar core structure but differ in their functional groups and applications.
4H-thiopyran-4-one, 2,6-bis(4-methoxyphenyl)-: This compound has a thiopyran core instead of a naphthalenone core, resulting in different reactivity and applications.
The uniqueness of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
548796-76-5 |
|---|---|
分子式 |
C27H22O3 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-[3,3-bis(4-methoxyphenyl)prop-2-enylidene]naphthalen-1-one |
InChI |
InChI=1S/C27H22O3/c1-29-22-13-7-19(8-14-22)24(20-9-15-23(30-2)16-10-20)17-11-21-12-18-27(28)26-6-4-3-5-25(21)26/h3-18H,1-2H3 |
InChI 键 |
JCSRJYZLRVLPOS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=CC=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


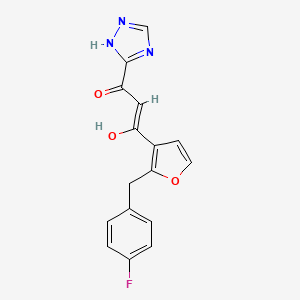
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
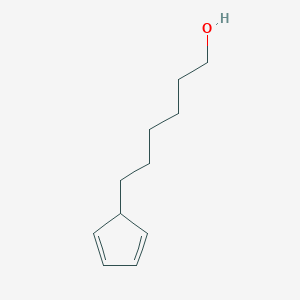
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
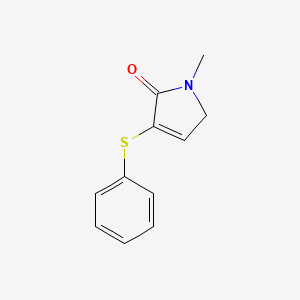

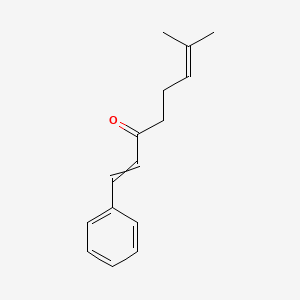
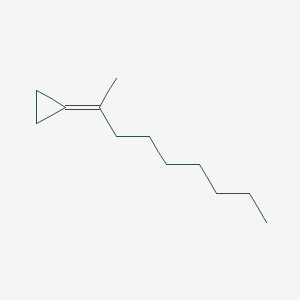

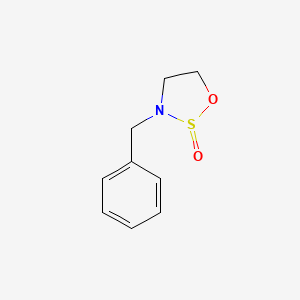
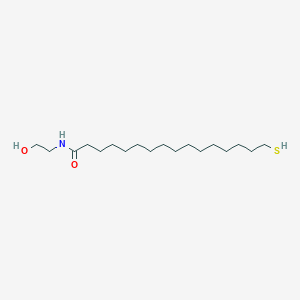
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
